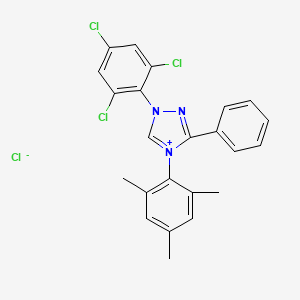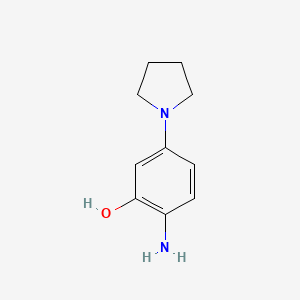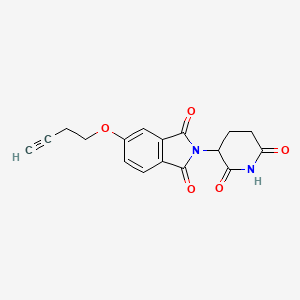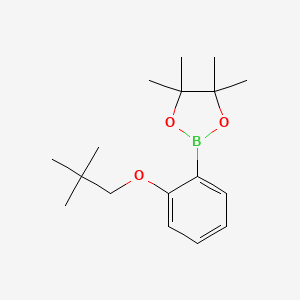
4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. This compound is characterized by its boron-containing dioxaborolane ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of neopentyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediate. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of boron-containing drugs, which have applications in cancer therapy and enzyme inhibition.
Industry: The compound is used in the production of polymers and advanced materials due to its ability to form stable boron-oxygen bonds.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. These bonds are highly stable and can participate in various chemical transformations. The compound’s boron atom acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. This reactivity is crucial for its role in coupling reactions and other synthetic processes.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the neopentyloxy group, making it less versatile in certain reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains additional functional groups, providing different reactivity and applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Includes a fluorine atom, which can enhance biological activity and stability.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane is unique due to its neopentyloxy group, which provides steric hindrance and enhances the compound’s stability. This feature makes it particularly useful in reactions where stability and selectivity are crucial.
特性
分子式 |
C17H27BO3 |
|---|---|
分子量 |
290.2 g/mol |
IUPAC名 |
2-[2-(2,2-dimethylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO3/c1-15(2,3)12-19-14-11-9-8-10-13(14)18-20-16(4,5)17(6,7)21-18/h8-11H,12H2,1-7H3 |
InChIキー |
LJECKJIGZALTFG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




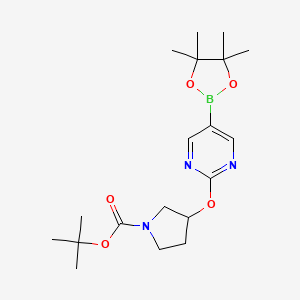
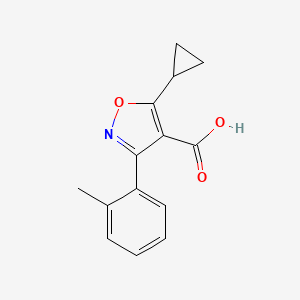



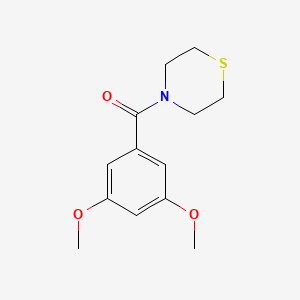
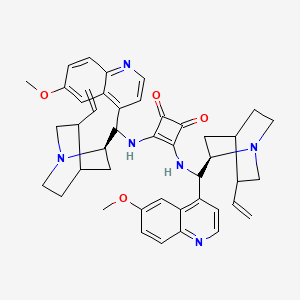
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
